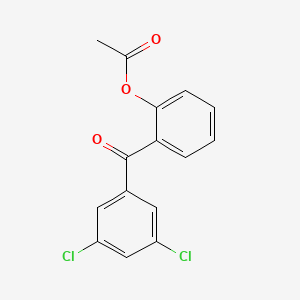

2-Acetoxy-3',5'-dichlorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxy-3’,5’-dichlorobenzophenone is a synthetic organic compound that belongs to the class of benzophenone derivatives. It has a molecular weight of 309.15 .

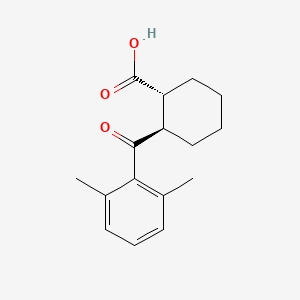

Molecular Structure Analysis

The molecular formula of 2-Acetoxy-3’,5’-dichlorobenzophenone is C15H10Cl2O3 . The InChI code is 1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 .Aplicaciones Científicas De Investigación

Photochemistry and Synthetic Applications

- Studies on the photochemistry of related phenacyl chloride and benzoate derivatives demonstrate significant synthetic potential, showcasing how such compounds can undergo photoreactions to yield various useful intermediates. For instance, the irradiation of alkoxymethyl-substituted acetophenones results in high-yield production of indanone derivatives and isobenzofurans under specific conditions, highlighting the utility of these reactions in synthetic organic chemistry (Plíštil et al., 2006).

- The palladium-catalyzed cyclization reactions of propargylic carbonates with nucleophiles, leading to the synthesis of substituted 2,3-dihydrofurans and benzofurans, further illustrate the chemical versatility and the potential for creating complex organic structures from simple precursors (Yoshida et al., 2005).

Applications in Material Science

- In the field of materials science, research on β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications showcases the role of functionalized benzophenone derivatives in developing new materials with potential electronic and photonic applications (Pardieu et al., 2013).

Biological Activities

- The metabolism of UV-filter benzophenone-3 by rat and human liver microsomes has been studied to understand its endocrine-disrupting activity. Such research not only provides insights into the biotransformation of benzophenone derivatives but also underscores the importance of assessing the biological and environmental impacts of chemical compounds widely used in consumer products (Watanabe et al., 2015).

Synthetic Methodologies

- Innovative synthetic methodologies involving related compounds, such as the synthesis of carbazomycin B through radical arylation of benzene, demonstrate the creative ways in which complex molecules can be constructed. These methods may inspire novel approaches to synthesizing 2-Acetoxy-3',5'-dichlorobenzophenone derivatives with specific biological or material properties (Crich and Rumthao, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

[2-(3,5-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEDEDIWXFCTEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641602 |

Source

|

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-86-9 |

Source

|

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

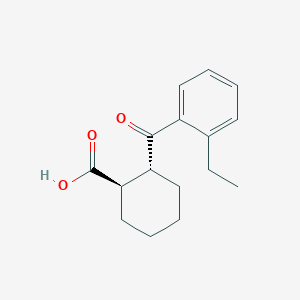

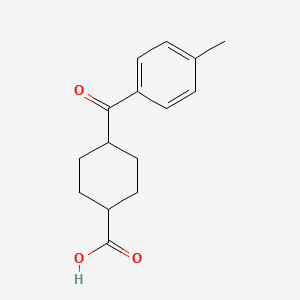

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)